N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline
Description
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline is a synthetic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a morpholinomethyl group, a phenylsulfonyl moiety, and a difluorinated dimethoxyaniline side chain.
Properties
Molecular Formula |
C27H27ClF2N4O5S |
|---|---|
Molecular Weight |
593.0 g/mol |
IUPAC Name |
N-[[1-(benzenesulfonyl)-4-chloro-2-(morpholin-4-ylmethyl)pyrrolo[2,3-b]pyridin-5-yl]methyl]-2,6-difluoro-3,5-dimethoxyaniline |
InChI |
InChI=1S/C27H27ClF2N4O5S/c1-37-21-13-22(38-2)25(30)26(24(21)29)31-14-17-15-32-27-20(23(17)28)12-18(16-33-8-10-39-11-9-33)34(27)40(35,36)19-6-4-3-5-7-19/h3-7,12-13,15,31H,8-11,14,16H2,1-2H3 |
InChI Key |
HKRBXACUOSSOQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1F)NCC2=CN=C3C(=C2Cl)C=C(N3S(=O)(=O)C4=CC=CC=C4)CN5CCOCC5)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.
Final coupling with 2,6-difluoro-3,5-dimethoxyaniline: This step may involve a coupling reaction under basic or acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Formation of the Pyrrolopyridine Core
The synthesis begins with 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde , which undergoes reductive amination with 2,6-difluoro-3,5-dimethoxyaniline to form a Schiff base intermediate . This step establishes the aniline-pyrrolopyridine linkage.
Sulfonation and Morpholine Substitution
The pyrrolopyridine core is modified by introducing the phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of sodium hydride as a base . Additionally, the morpholinomethyl group is introduced through alkylation or nucleophilic substitution, though specific conditions for this step are not explicitly detailed in the available literature.
Urea Formation (Analogous Compounds)
In related compounds (e.g., 1-((4-chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-1-(2,6-difluoro-3,5-dimethoxyphenyl)-3-ethylurea ), triphosgene is used to form isocyanates, which react with amines to yield urea derivatives . This highlights the versatility of the pyrrolopyridine scaffold in accommodating diverse functional groups.
Sulfonation
The phenylsulfonyl group is introduced via an electrophilic substitution mechanism. Benzenesulfonyl chloride reacts with a deprotonated amine or nucleophilic site on the pyrrolopyridine ring, facilitated by sodium hydride (a strong base) .
Conditions : 0°C, DMF solvent.
Reductive Amination
The coupling between the pyrrolopyridine aldehyde and the aniline derivative involves reductive amination, likely using a reducing agent (e.g., sodium cyanoborohydride) to form the methylene bridge .
Triphosgene-Mediated Isocyanate Formation
In analogous compounds, triphosgene reacts with primary amines to generate isocyanates, which subsequently react with alcohols or amines to form ureas .
Structural Analog Comparisons
The following table highlights structural analogs and their distinguishing features:
| Compound | Core Structure | Key Functional Groups | Unique Features |
|---|---|---|---|
| N-((4-Chloro-...)-2,6-difluoro-3,5-dimethoxyaniline (Target Compound) | Pyrrolopyridine + Aniline | Phenylsulfonyl, Morpholinomethyl, Difluoro, Dimethoxy | Combines fluorinated and sulfonamide groups |
| 4-Chloro-N-(4-chlorophenyl)-2-methylpyridine | Pyridine | Chloro, Methyl | Lacks sulfonamide and morpholine groups |
| 3-(2,6-Difluoro-3,5-dimethoxyphenyl)-8-(morpholinomethyl)pyrrolo[3′,2′:5,6]pyrido[4,3-d]pyrimidin-2-one | Pyrido[4,3-d]pyrimidinone | Difluoro, Dimethoxy, Morpholinomethyl | Larger bicyclic core, pyrimidinone ring |
| 1-(benzenesulfonyl)-4-chloro-2-(morpholin-4-ylmethyl)pyrrolo[2,3-b]pyridine | Pyrrolopyridine | Phenylsulfonyl, Morpholinomethyl, Chloro | Absence of difluoro/dimethoxy groups |
Reaction Conditions and Analytical Techniques
Scientific Research Applications
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline is a complex organic compound with potential applications in scientific research, particularly in biological activity studies.
Potential applications:
- Drug Discovery : Research suggests that this compound may interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. These interactions can modulate cellular processes, potentially offering therapeutic benefits in treating diseases like cancer or other pathologies related to aberrant signaling pathways.
- Biological Activity Studies : The compound exhibits significant biological activity, making it valuable for studies focused on understanding its mechanism of action and potential therapeutic applications. These studies typically involve investigating the compound's interactions with biological targets.
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloro-N-(4-chlorophenyl)-2-methylpyridine | Chlorinated pyridine ring | Lacks morpholine and sulfonamide groups |
| 3-(2,6-Difluoro-3,5-dimethoxyphenyl)-8-(morpholinomethyl)pyrrolo[3′,2′:5,6]pyrido | Similar fluorinated structure | Different core structure |
| 1-(benzenesulfonyl)-4-chloro-2-(morpholin-4-ylmethyl)pyrrolo[2,3-b]pyridine | Contains sulfonamide but lacks difluorination | Does not have dimethoxy groups |
Mechanism of Action
The mechanism of action of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Biological Activity
N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- IUPAC Name : this compound
- Molecular Formula : C30H26ClF2N5O6S
- Molecular Weight : 670.2 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate various enzymatic pathways and receptor activities, potentially influencing:
- DNA Topoisomerase Activity : The compound may inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in rapidly dividing cells, making it a candidate for anticancer therapy .
- Anti-inflammatory Effects : The morpholinomethyl and phenylsulfonyl groups may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance:
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of related compounds:
Case Studies
-
Case Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Case Study on Inflammatory Models :
- In a murine model of arthritis, treatment with the compound resulted in a marked reduction in joint swelling and histological evidence of inflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the pyrrolo-pyridine family, which is well-documented in medicinal chemistry for its kinase-inhibitory properties. Key structural analogs include:
(4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2, 2024): Shares a morpholinomethyl group and halogenated aromatic substituents. Demonstrated enhanced solubility due to the trifluoromethyl group, with IC₅₀ values <100 nM against EGFR mutants in preclinical studies .
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2, 2024):
- Features a bromo-difluoro substitution pattern, improving binding affinity to ATP pockets in kinases.
- Exhibited 10-fold higher metabolic stability in liver microsomes compared to the parent compound due to reduced electron-withdrawing effects .
Functional Group Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
- Answer : The compound’s synthesis likely involves multi-step reactions, including nucleophilic aromatic substitution (e.g., introducing morpholinomethyl groups) and sulfonylation (e.g., phenylsulfonyl attachment). A validated approach for similar compounds uses NaIO₄-mediated oxidation in THF/H₂O mixtures to cleave diols, followed by purification via column chromatography . Purity is confirmed using HPLC (>95%) and structural validation via ¹H/¹³C NMR, HRMS, and IR spectroscopy. For example, HRMS data should show <2 ppm deviation between calculated and observed m/z values .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?
- Answer :
- ¹H/¹³C NMR : Identifies substituents (e.g., aromatic protons at δ 6.8–8.2 ppm, morpholine methylenes at δ 3.4–3.7 ppm) and confirms regiochemistry.
- HRMS : Validates molecular formula (e.g., C₂₉H₂₈ClF₂N₃O₅S) with high mass accuracy.
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, morpholine C-N stretches at ~1100 cm⁻¹) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Answer : Byproducts may arise from incomplete substitution (e.g., residual chloro intermediates) or sulfonylation side reactions. Impurities are minimized by optimizing reaction stoichiometry (e.g., 1.2–1.5 equivalents of morpholine derivatives) and using scavenger resins during purification. LC-MS traces can identify impurities with mass shifts corresponding to common side products (e.g., des-chloro variants) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Answer : Use Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent ratios, catalyst loading). For example, THF/H₂O (5:1) at 25°C maximizes solubility of intermediates while minimizing hydrolysis . Advanced algorithms can predict optimal conditions with <10 experimental trials, achieving >80% yield in validated cases .
Q. What computational strategies are effective for studying this compound’s interactions with biological targets?
- Answer : Molecular docking (e.g., Glide 2.5 ) evaluates binding to enzymes or receptors. Docking scores (e.g., GlideScore < -6 kcal/mol) prioritize high-affinity poses. Molecular dynamics simulations (200 ns trajectories) assess stability of ligand-protein complexes, with RMSD <2 Å indicating stable binding .
Q. How should contradictory data from different synthesis protocols be resolved?
- Answer : Compare reaction kinetics (e.g., via in situ FTIR monitoring) to identify rate-limiting steps. For example, morpholinomethylation may proceed faster in polar aprotic solvents (DMF vs. THF), altering byproduct profiles. Cross-validate spectroscopic data (e.g., ¹H NMR coupling constants) to confirm regioselectivity .
Q. What strategies enhance reproducibility in scaled-up synthesis?
- Answer : Implement flow chemistry for continuous processing, ensuring consistent mixing and temperature control. For diazo intermediates, flow reactors reduce decomposition risks (e.g., <5% yield loss vs. batch methods) . Monitor critical quality attributes (CQAs) like particle size distribution during crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
